molecular formula C14H13N3O3S B11120998 N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11120998
M. Wt: 303.34 g/mol
InChI Key: FEAJPZUKFGPFEP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring system substituted with a sulfonamide group and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,4-dimethylaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, it may interact with cellular proteins, disrupting their normal function and leading to cell death in the case of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13N3O3S/c1-9-6-7-11(10(2)8-9)17-21(18,19)13-5-3-4-12-14(13)16-20-15-12/h3-8,17H,1-2H3

InChI Key

FEAJPZUKFGPFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C

Origin of Product

United States

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